molecular formula C7H7Cl2F3N2 B1417968 (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride CAS No. 1029649-46-4

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No. B1417968
M. Wt: 247.04 g/mol
InChI Key: IPMASRPDUAIXJX-UHFFFAOYSA-N
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Description

“(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1029649-46-4 . It has a linear formula of C7H7Cl2F3N2 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-[2-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride . The InChI code is 1S/C7H6ClF3N2.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H . The molecular weight is 247.05 .


Physical And Chemical Properties Analysis

The compound has a melting point of 141-148°C at N/A mmHg . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Chemical Reactivity and Stability Analysis : A study by Mary et al. (2021) explored the reactivity and stability of hydrazine derivatives, including those similar to (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. Their findings suggest increasing stability and decreasing reactivity in these compounds, which could be significant for their application in pharmaceuticals.

  • Microbial Activity Screening : In a study by Chaudhari et al. (2007), derivatives of aryl hydrazine, akin to the compound , were prepared and screened for microbial activity. This indicates potential applications in developing antimicrobial agents.

  • Potential in Antitumor Activity : A research by Shah and Patel (2012) synthesized phenyl hydrazine derivatives and evaluated their antimicrobial activity. The findings highlight the potential use of such compounds in antitumor applications.

  • Environmental and Water Pollutant Detection : A study focused on the detection of hydrazine and 4-chlorophenol in water, conducted by Tahernejad-Javazmi et al. (2018), utilized a derivative of hydrazine, showcasing its importance in environmental monitoring.

  • Biological Sample Analysis : In 2019, Zhu et al. developed a ratiometric fluorescent probe for detecting hydrazine in biological and water samples, highlighting the compound's relevance in bioanalytical chemistry.

  • Antibacterial and Antifungal Screening : Dinnimath et al. (2011) synthesized and screened halogenated anilin-yl-substituted thiazolidin-4-one derivatives, including those derived from phenyl hydrazine, for their antibacterial, antifungal, and antitubercular activities.

  • Development of New Antimicrobial Agents : The work by Azarifar and Shaebanzadeh (2002) in synthesizing new 2-pyrazolines and studying their antimicrobial activity demonstrates the potential use of phenyl hydrazine derivatives in developing new antimicrobial agents.

  • Analysis of Antitumor Activity : Ji et al. (2018) synthesized a compound related to (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride and analyzed its structure and antitumor activity, indicating its potential use in cancer research.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[2-chloro-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMASRPDUAIXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660169
Record name [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride

CAS RN

1029649-46-4
Record name [2-Chloro-4-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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